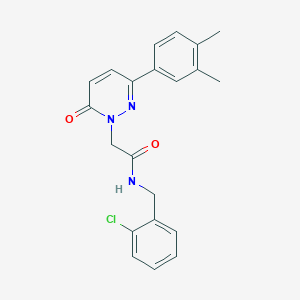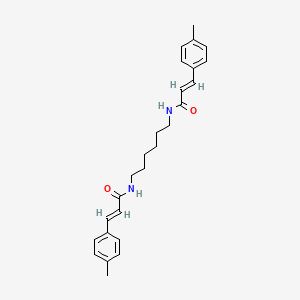
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a methoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves coupling the thiazole and oxadiazole rings with the methoxybenzamide group under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and oxadiazole rings can interact with the active sites of enzymes, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can be compared with other similar compounds, such as:
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1,3,4-oxadiazole derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.
Thiazole-based drugs: Examples include sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
The uniqueness of this compound lies in its combined structural features, which may confer enhanced biological activities and specific interactions with molecular targets .
Properties
Molecular Formula |
C15H14N4O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N4O3S/c1-8-12(23-9(2)16-8)14-18-19-15(22-14)17-13(20)10-4-6-11(21-3)7-5-10/h4-7H,1-3H3,(H,17,19,20) |
InChI Key |
ZNYLXSJUSRURLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


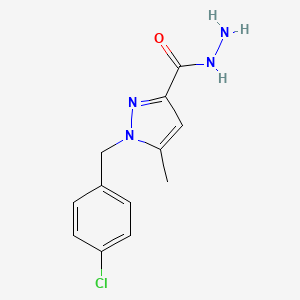

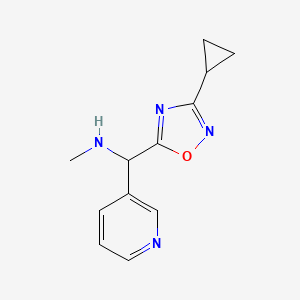
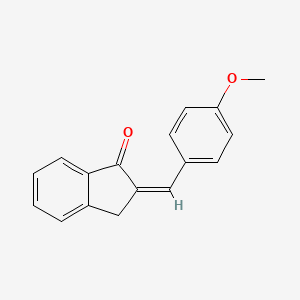
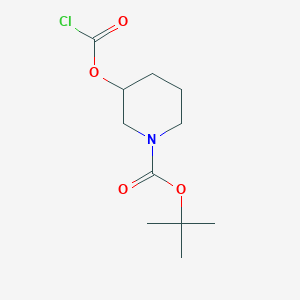

![Tert-butyl 1-(methoxy(methyl)carbamoyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14872831.png)



